Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate

Vue d'ensemble

Description

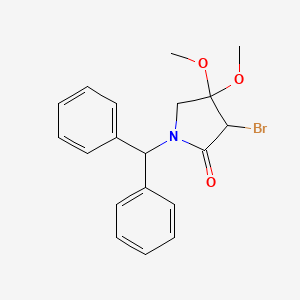

“Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate” is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 and is also known as "Methyl 4-Formyloxane-4-carboxylate" . This compound is a versatile chemical compound that holds immense potential in scientific research.

Synthesis Analysis

The synthesis of “Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate” involves two stages . In the first stage, 4,4-dimethyl dihydro-2H-pyran-4,4 (3H)-dicarboxylate is reacted with diisobutylaluminium hydride in dichloromethane and toluene at -78℃ for 3.5 hours . In the second stage, the mixture is quenched with water and ammonium chloride . The mixture is then allowed to warm to room temperature and filtered through a pad of celite . The filtrate is washed with water and dried over sodium sulfate and concentrated in vacuo to give an oil . The residual oil is purified by silica gel column chromatography (hexane/ethylacetate 5:1) to afford 2.14 g (64%) of the title compound as a colorless oil .Molecular Structure Analysis

The InChI code for “Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate” is 1S/C8H12O4/c1-11-7 (10)8 (6-9)2-4-12-5-3-8/h6H,2-5H2,1H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate” is a liquid . It is stored in an inert atmosphere and in a freezer under -20C . The compound is soluble, with a solubility of 16.5 mg/ml or 0.0959 mol/l .Applications De Recherche Scientifique

Synthesis of Novel Methyl Compounds

“Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate” can be used in the synthesis of novel methyl compounds. For instance, a series of novel methyl ®-N-Benzoyl/Dichloroacetyl-Thiazolidine-4-Carboxylates were designed by active substructure combination . The title compounds were synthesized using a one-pot route from L-cysteine methyl ester hydrochloride, acyl chloride, and ketones .

Safener Activity

The synthesized novel methyl compounds mentioned above showed safener activity. The biological tests showed that the title compounds protected maize from chlorimuron-ethyl injury to some extent . The ALS activity assay showed that the title compounds increased the ALS activity of maize inhibited by chlorimuron-ethyl .

Synthesis of Methyl 3-aryl/alkyl-4-cinnolinecarboxylate

“Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate” can also be used in the synthesis of some novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate . A new method was designed for the synthesis of these compounds with a general Richter cyclization through diazotization strategy of commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate .

Synthesis of 2H-Pyrans

“Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate” is related to the synthesis of 2H-Pyrans . The 2H-Pyran ring constitutes a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .

Safety and Hazards

The safety information for “Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H227 (Combustible liquid) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

methyl 4-formyloxane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-7(10)8(6-9)2-4-12-5-3-8/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBOBPXYVZPVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2653289.png)

![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2653292.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2653299.png)

![7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B2653301.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B2653302.png)

![[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B2653303.png)